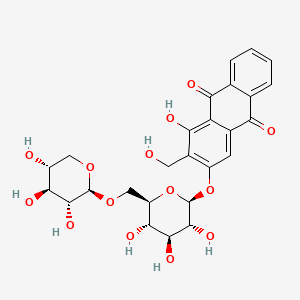

Lucidin primeveroside

Description

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-12-14(5-11-16(19(12)31)18(30)10-4-2-1-3-9(10)17(11)29)39-26-24(36)22(34)21(33)15(40-26)8-38-25-23(35)20(32)13(28)7-37-25/h1-5,13,15,20-28,31-36H,6-8H2/t13-,15-,20+,21-,22+,23-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKNRXOMCYTFJF-WFLOGZPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952155 | |

| Record name | 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-pentopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29706-59-0 | |

| Record name | Lucidin primeveroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29706-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucidin 3-O-beta-primveroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-pentopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Lucidin Primeveroside: A Technical Guide to Its Natural Sources, Extraction, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Lucidin primeveroside, a naturally occurring anthraquinone glycoside, has garnered significant scientific interest due to its presence in traditional medicinal plants and its potential biological activities. This technical guide provides an in-depth exploration of the primary natural sources of this compound, with a focus on Rubia tinctorum L. (madder). It offers a comprehensive overview of detailed experimental protocols for the extraction, isolation, and quantification of this compound. Furthermore, this document delves into the metabolic activation of this compound to its genotoxic aglycone, lucidin, and the subsequent cellular signaling pathways involved in the DNA damage response. All quantitative data are presented in structured tables for comparative analysis, and key experimental and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Natural Sources of this compound

This compound is predominantly found in the roots and rhizomes of plants belonging to the Rubiaceae family. The most significant and well-documented source is Rubia tinctorum L., commonly known as madder. Other genera, including Morinda, Ophiorrhiza, and Xanthophytum, have also been reported to contain this compound, although in less characterized concentrations.[1]

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary depending on the plant species, geographical origin, and harvesting time. The following table summarizes the reported quantitative data for this compound in Rubia tinctorum. Data for other species remains largely unquantified in publicly available literature.

| Plant Species | Plant Part | Extraction Method | Quantification Method | Concentration (mg/g dry weight) | Reference |

| Rubia tinctorum L. | Roots and Rhizomes | Ethanol Reflux | 1H NMR Spectroscopy | Varies (reported as a major compound) | [2][3] |

| Rubia tinctorum L. | Cell Suspension Cultures (Elicited) | Not Specified | HPLC-DAD-MS | ~3-fold increase from ~70 mg/g total anthraquinones | [3] |

Experimental Protocols

Extraction and Isolation of this compound from Rubia tinctorum

Objective: To extract and isolate this compound from the dried roots of Rubia tinctorum.

Methodology:

-

Preparation of Plant Material: Grind dried madder roots into a fine powder.

-

Extraction:

-

Solvent Extraction (Ethanol Reflux):

-

Suspend the ground root powder in ethanol (e.g., 17 g of root powder in 500 mL of ethanol).[1]

-

Heat the mixture to reflux with constant stirring for 3 hours.[1]

-

Filter the mixture while hot and reduce the filtrate to a solid under vacuum.[1] This yields a crude extract containing this compound, ruberythric acid, alizarin, and lucidin-ω-ethyl ether.[2][3]

-

-

Alternative Solvent Systems: Aqueous glucose solutions have been shown to be effective for extracting glycosides like this compound without causing hydrolysis.[3]

-

-

Isolation (Crystallization):

-

Dissolve the crude extract in a minimal amount of methanol, using sonication to aid dissolution.[1]

-

Store the solution at a low temperature (e.g., in a freezer) for several days to facilitate crystallization.[1]

-

Collect the resulting yellow needle-like crystals of this compound by vacuum filtration.[1]

-

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a plant extract.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Phenomenex Hyperclone C18, 5-µm particle size, 250 mm x 4.6 mm I.D.).[1][4]

-

Mobile Phase: A gradient elution using two solvents:

-

Gradient Program: A linear gradient from a lower to a higher concentration of Solvent B. The specific gradient profile should be optimized based on the instrument and column used.

-

Detection: UV detection at 250 nm.[3]

-

Quantification: Create a calibration curve using a purified standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biological Implications and Signaling Pathways

This compound itself is not considered genotoxic; however, it can be metabolized to its aglycone, lucidin, which exhibits genotoxic activity.[5][6][7] This metabolic activation is a critical step in its mechanism of toxicity.

Metabolic Activation of this compound

The primary metabolic pathway involves the enzymatic cleavage of the primeverose sugar moiety from this compound. This hydrolysis, often carried out by gut microbiota or cellular enzymes, releases the biologically active lucidin.[5]

Genotoxicity and DNA Damage Response Pathway

Once formed, lucidin can intercalate with DNA and form DNA adducts, leading to mutations and chromosomal damage.[5][6] This DNA damage triggers a cellular response orchestrated by key signaling pathways, primarily the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinase cascade.[5]

Conclusion

This technical guide provides a foundational understanding of this compound, from its natural origins to its biological consequences. The detailed protocols for extraction and quantification offer practical guidance for researchers in natural product chemistry and pharmacology. The elucidation of its metabolic activation and the subsequent DNA damage response pathway is crucial for drug development professionals evaluating the safety and therapeutic potential of compounds derived from Rubia and other related species. Further research is warranted to fully quantify this compound in a wider range of plant sources and to explore the intricate details of its interaction with cellular machinery.

References

- 1. isolation-and-extraction-of-lucidin-primeveroside-from-rubia-tinctorum-l-and-crystal-structure-elucidation - Ask this paper | Bohrium [bohrium.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

An In-Depth Technical Guide on the Biosynthesis of Lucidin Primeveroside in Rubia tinctorum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lucidin primeveroside, a significant anthraquinone glycoside found in the roots of Rubia tinctorum (madder), has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of its biosynthesis, from precursor pathways to regulatory networks. While the general biosynthetic route of anthraquinones is well-established, involving a convergence of the shikimate and methylerythritol phosphate (MEP) pathways, the specific enzymatic steps leading to lucidin and its subsequent glycosylation remain an active area of research. This document synthesizes available data on the biosynthetic pathway, key enzymatic reactions, regulatory signaling cascades, and methodologies for extraction and quantification, while also highlighting existing knowledge gaps.

The Biosynthetic Pathway of this compound

The biosynthesis of the anthraquinone skeleton in Rubia species is a complex process that merges two major metabolic pathways: the shikimate pathway for the formation of rings A and B, and the non-mevalonate, or methylerythritol phosphate (MEP), pathway for the synthesis of ring C.[1][2]

1.1. Formation of the Anthraquinone Scaffold:

The initial steps involve the conversion of chorismate, an intermediate of the shikimate pathway, to isochorismate by isochorismate synthase .[1] Subsequently, o-succinylbenzoic acid (OSB) is synthesized from isochorismate and α-ketoglutarate.[1] OSB is then activated to its Coenzyme A ester by OSB-CoA ligase .[2] The cyclization of OSB-CoA leads to the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes rings A and B of the anthraquinone structure.[3]

Ring C is derived from the MEP pathway, which produces the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4][5] The prenylation of DHNA with DMAPP is a key step leading to the formation of the tricyclic anthraquinone core.[6]

References

- 1. Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 5. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 6. researchgate.net [researchgate.net]

physical and chemical properties of lucidin primeveroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidin primeveroside, a naturally occurring anthraquinone glycoside found predominantly in the roots of Rubia species, has garnered significant scientific interest. Historically used as a red colorant, recent research has unveiled a complex pharmacological profile, most notably its genotoxic potential following metabolic activation. This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and the underlying molecular mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is an anthraquinone derivative characterized by a primeverose sugar moiety attached to the lucidin aglycone. Its chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₈O₁₄ | [1][2] |

| Molecular Weight | 564.49 g/mol | [3] |

| CAS Number | 29706-59-0 | [3] |

| Appearance | Yellow powder | [4] |

| Melting Point | 210-212 °C, 300-301 °C | [3][4] |

| Solubility | Soluble in water, sparingly soluble in methanol | [1] |

| UV-Vis (λmax) | 406 nm (in ethanol) | [4] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

The ¹H and ¹³C NMR spectral data are essential for the structural elucidation of this compound.

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm) | Multiplicity | Assignment | Reference(s) |

| 8.19 – 8.17 | m | H-1 or H-2 | [4] | |

| 8.14 – 8.12 | m | H-1 or H-2 | [4] | |

| 7.92 – 7.86 | m | H-3 & H-4 | [4] | |

| 7.40 | s | H-4' | [4] |

Note: Further detailed assignments for the sugar protons are available in the cited literature.

| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm) | Assignment | Reference(s) |

| Data available in the cited literature | [1] |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

| Mass Spectrometry | Value | Technique | Reference(s) |

| [M-H]⁻ | m/z = 563 | ESI-MS | [4] |

| Predicted [M+H]⁺ | m/z = 565.15518 | ESI-MS | [2] |

Note: Detailed fragmentation analysis is not extensively reported in the available literature.

Experimental Protocols

Isolation and Purification of this compound from Rubia tinctorum L.

This protocol describes the extraction and subsequent purification of this compound from madder root.[4]

3.1.1. Ethanol Extraction

-

Grind 17 g of madder root into a fine powder.

-

Disperse the powder in 500 ml of ethanol and heat to reflux with consistent stirring for 3 hours.

-

Filter the mixture and reduce the liquor to a solid.

-

Dry the resulting orange powder under high vacuum.

3.1.2. Recrystallization

-

Partially dissolve 2.2 g of the crude extract in 150 ml of methanol.

-

Sonicate the solution until all the extract has dissolved.

-

Store the solution in a freezer for 4 days.

-

Decant the resulting liquor to collect the yellow needle-like crystals of this compound.

-

Collect the crystals by vacuum filtration.

3.1.3. HPLC Analysis

-

Column: Phenomenex Hyperclone C18 (5-mm particle size, 250 mm x 4.6 mm I.D.)

-

Solvents: (A) water with 0.1% trifluoroacetic acid; (B) acetonitrile with 0.1% trifluoroacetic acid.

-

Gradient: A linear gradient from 27% B to 70% B over 40 minutes.

-

Flow Rate: 1.0 ml/minute.

-

Detection: Diode Array Detector at 254 nm.[4]

Biological Activities and Signaling Pathways

The primary biological activity of this compound is its genotoxicity, which is a result of its metabolic conversion to the aglycone, lucidin.[3] Other biological activities have also been reported.

Genotoxicity and Metabolic Activation

This compound itself is not directly genotoxic but is considered a pro-genotoxin.[5] Its genotoxicity is mediated through its metabolic activation to lucidin.

The metabolic pathway involves the enzymatic cleavage of the primeverose moiety to yield lucidin.[5] Lucidin is then further metabolized, primarily by sulfotransferases, to a reactive electrophilic species that can form covalent adducts with DNA, particularly with deoxyguanosine (dG) and deoxyadenosine (dA).[3] These DNA adducts can lead to mutations and chromosomal damage if not repaired.[5]

Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, its aglycone, lucidone (a structurally similar compound), has been shown to inhibit the NF-κB and MAPK signaling pathways.[6]

4.2.1. Inhibition of NF-κB and MAPK Pathways by Lucidone Lucidone has been demonstrated to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6] This anti-inflammatory effect is attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6] Lucidone inhibits the phosphorylation of IκBα and the nuclear translocation of NF-κB.[6] It also suppresses the phosphorylation of the MAPK family members ERK, p38, and JNK.[7]

4.2.2. Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation) This general protocol can be adapted to assess the anti-inflammatory activity of this compound by measuring the inhibition of protein denaturation.[8]

-

Prepare a reaction mixture containing 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (pH 6.4), and 2 ml of varying concentrations of this compound.

-

Use a similar volume of double-distilled water as a control.

-

Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Antioxidant Activity

This compound has been reported to possess antioxidant properties.[9] A common method to evaluate this activity is the DPPH radical scavenging assay.

4.3.1. Experimental Protocol: DPPH Radical Scavenging Assay This protocol provides a general framework for assessing antioxidant activity.[10][11]

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

-

Mix 40 µl of each sample concentration with 2.96 ml of the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 20-30 minutes.

-

Measure the absorbance of the solutions at 517 nm.

-

Use a solution of DPPH without the sample as a control.

-

Calculate the percentage of radical scavenging activity.

Anti-diabetic Activity

Lucidin-3-O-β-D-primeveroside has been shown to significantly reduce blood glucose levels in anti-diabetic tests.[12] A potential mechanism for this activity is the inhibition of α-glucosidase.

4.4.1. Experimental Protocol: α-Glucosidase Inhibition Assay This in vitro assay can be used to evaluate the potential of this compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[12][13]

-

Pre-incubate a mixture of the α-glucosidase enzyme (from Saccharomyces cerevisiae) and varying concentrations of this compound for 5 minutes at 37°C.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the mixture at 37°C for 20 minutes.

-

Stop the reaction by adding a solution of sodium carbonate.

-

Determine the α-glucosidase activity by measuring the absorbance of the released p-nitrophenol at 405 nm.

-

Acarbose can be used as a positive control.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a range of biological activities. While its genotoxic potential, mediated through metabolic activation to lucidin, is a significant area of research, emerging evidence suggests potential therapeutic applications in the realms of anti-inflammatory, antioxidant, and anti-diabetic treatments. Further research is warranted to fully elucidate the mechanisms underlying these non-genotoxic activities and to explore the structure-activity relationships of this compound and its derivatives. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the understanding and potential applications of this intriguing natural product.

References

- 1. Isolation and extraction of this compound from Rubia tinctorum L. and crystal structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C26H28O14) [pubchemlite.lcsb.uni.lu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]

- 13. protocols.io [protocols.io]

Lucidin Primeveroside: A Comprehensive Technical Guide on its Discovery, Properties, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Lucidin primeveroside, a naturally occurring anthraquinone glycoside, has garnered significant scientific interest due to its historical use as a textile dye and its more recently discovered biological activities. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological significance of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visualized molecular pathways to support advanced research and development.

Discovery and History

This compound is a major component found in the roots of the madder plant (Rubia tinctorum L.), a source of red dye used for over two millennia.[1][2] While the dyeing properties of madder have been known for centuries, the specific isolation and structural elucidation of many of its constituent compounds are more recent discoveries.

A pivotal study in 2013 by Henderson and colleagues reported the first successful isolation and crystal structure determination of this compound from Rubia tinctorum.[3][4] This work was crucial in confirming the precise chemical structure of this previously overlooked major component of the madder plant. The structure was further corroborated using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Historically, the focus of madder root analysis was often on its aglycone components like alizarin and purpurin, partly due to the hydrolysis of glycosides during traditional extraction methods.[2] The work by Henderson et al. highlighted the importance of milder extraction techniques to isolate and study the native glycosidic compounds like this compound.

Physicochemical and Spectroscopic Data

The definitive characterization of this compound was achieved through X-ray crystallography and NMR spectroscopy. While the full detailed data from the original publication is recommended for in-depth analysis, a summary of key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C26H28O14 | [5] |

| Molecular Weight | 564.49 g/mol | [5] |

| Appearance | Yellow crystals | Henderson et al., 2013 |

| CAS Number | 29706-59-0 | [6] |

Table 2: Spectroscopic Data for this compound

| Data Type | Key Observations | Reference |

| 1H NMR | Signals corresponding to the anthraquinone core, a hydroxymethyl group, and two sugar moieties (primeverose). | Henderson et al., 2013 |

| 13C NMR | Resonances confirming the 26 carbon atoms of the structure, including carbonyls, aromatic carbons, and glycosidic carbons. | Henderson et al., 2013 |

| Mass Spectrometry | Molecular ion peak consistent with the molecular formula. | Henderson et al., 2013 |

| UV-Vis | Absorption maxima characteristic of the anthraquinone chromophore. | Henderson et al., 2013 |

| X-ray Crystallography | First reported crystal structure of an anthraquinone glycoside, confirming the connectivity and stereochemistry. | [3][4] |

Note: For detailed NMR chemical shifts and coupling constants, and full crystallographic data, researchers are directed to the original publication by Henderson et al. (2013) in Phytochemistry and its associated supplementary information.

Experimental Protocols

The isolation and analysis of this compound require specific methodologies to ensure the integrity of the glycosidic linkage.

Extraction and Isolation of this compound from Rubia tinctorum

This protocol is based on the method described by Henderson et al. (2013).

-

Extraction:

-

Powdered madder root is extracted with ethanol at reflux for several hours.

-

The ethanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Purification:

-

The crude extract is subjected to gravitational separation or column chromatography on silica gel.

-

Elution with a suitable solvent system (e.g., a gradient of chloroform and methanol) allows for the separation of this compound from other anthraquinones like ruberythric acid and alizarin.[3]

-

-

Crystallization:

-

The purified this compound fraction is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and allowed to crystallize.

-

High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of this compound (around 250-280 nm and 410 nm).

Biological Activity

This compound exhibits a range of biological activities, with its genotoxicity and antifeedant properties being the most studied.

Genotoxicity and Metabolic Activation

This compound is considered a pro-genotoxin, meaning it is not directly harmful to DNA but is metabolized into a genotoxic compound.[6] The metabolic activation involves the enzymatic cleavage of the primeveroside sugar moiety to yield the aglycone, lucidin. Lucidin is a known mutagen that can form covalent adducts with DNA, leading to mutations and potential carcinogenicity.[6]

The genotoxicity of this compound has been a subject of concern, particularly in the context of its use in herbal remedies and as a food coloring agent. The formation of DNA adducts by lucidin can trigger cellular DNA damage responses.

DNA Damage Response Pathway

The formation of lucidin-DNA adducts constitutes a form of DNA damage that activates complex cellular signaling pathways known as the DNA Damage Response (DDR). Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are central to this response. They initiate a signaling cascade that leads to cell cycle arrest, activation of DNA repair mechanisms, and in cases of extensive damage, apoptosis.

Antifeedant Activity

This compound has demonstrated effective antifeedant properties against certain insects.[6] Notably, it has been shown to be an effective antifeedant against the carpet beetle (Attagenus japonicus), a common textile pest.[6] This activity is of interest for the development of natural insect repellents. The exact mechanism of its antifeedant action is not fully elucidated but is thought to involve interaction with the gustatory receptors of the insects.

Quantitative data on the antifeedant activity, such as the effective concentration (EC50) or feeding deterrence index, are crucial for evaluating its potential as a biopesticide. However, specific and standardized quantitative data are not widely available in the public domain and represent an area for further research.

Cytotoxicity

Conclusion and Future Directions

This compound stands as a significant natural product with a rich history and a complex biological profile. Its definitive structural elucidation has paved the way for a more detailed investigation of its properties. While its genotoxicity through metabolic activation to lucidin is a key concern, its antifeedant activity presents a promising avenue for the development of natural pest control agents.

Future research should focus on several key areas:

-

Quantitative Biological Data: There is a pressing need for standardized, quantitative data on the cytotoxicity (IC50 values) of this compound and lucidin against a broad panel of cancer and normal cell lines. Similarly, detailed quantitative studies on its antifeedant activity are required.

-

Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound and lucidin is necessary to fully understand their biological effects.

-

Drug Development: The potential of this compound derivatives with reduced genotoxicity and enhanced desirable activities (e.g., antifeedant, anticancer) should be explored through medicinal chemistry approaches.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The provided data, protocols, and visualized pathways are intended to facilitate further investigation into this fascinating and biologically active natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Isolation and extraction of this compound from Rubia tinctorum L. and crystal structure elucidation. | Semantic Scholar [semanticscholar.org]

- 3. Isolation and extraction of this compound from Rubia tinctorum L. and crystal structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and extraction of this compound from Rubia tinctorum L. and crystal structure elucidation - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. This compound | C26H28O14 | CID 160180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lucidin 3-O-primeveroside | CAS:29706-59-0 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

Lucidin Primeveroside: A Technical Overview of its Genotoxic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidin primeveroside, a naturally occurring anthraquinone glycoside found in the roots of plants such as madder ( Rubia tinctorum ), has been utilized as a coloring agent and food additive. However, a growing body of evidence highlights its pro-genotoxic nature, necessitating a thorough understanding for risk assessment in drug development and other applications. This technical guide provides a comprehensive overview of the chemical properties, metabolic activation, genotoxic mechanisms, and relevant experimental protocols associated with this compound.

Chemical and Physical Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 29706-59-0 | [1][2][3][4][5][6][7] |

| Molecular Weight | 564.49 g/mol | [1][2][4][5][8] |

| Molecular Formula | C₂₆H₂₈O₁₄ | [2][4][5][8][9][10] |

Metabolic Activation and Genotoxicity

This compound itself is not directly genotoxic but acts as a pro-genotoxin. Its genotoxicity is contingent upon metabolic activation, a critical step that transforms it into a reactive species capable of damaging DNA.[1][2][4][5][8][9]

The primary metabolic pathway involves the enzymatic cleavage of the primeveroside sugar moiety by glycosidases, which releases the aglycone, lucidin.[1][5][9] This biologically active form, lucidin, is a known mutagen.[1][4][6][9] Once formed, lucidin can interact with DNA to form lucidin-specific DNA adducts, which are lesions that can lead to mutations and chromosomal damage if not repaired.[1][2][4][5][8][9]

Studies have shown that lucidin is mutagenic in the Ames test, a bacterial reverse mutation assay, indicating its ability to cause point mutations.[1][6][9] Furthermore, in mammalian cells, lucidin has been demonstrated to induce DNA strand breaks and chromosomal damage, as assessed by the comet and micronucleus assays, respectively.[1] The cellular response to this DNA damage typically involves the activation of key signaling cascades, such as the ATM/ATR pathway, which coordinate cell cycle arrest and initiate DNA repair processes.[1]

Experimental Protocols

Detection and Quantification of DNA Adducts

Two primary methods for the analysis of DNA adducts formed by lucidin are the ³²P-postlabeling assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][11][12]

1. ³²P-Postlabeling Assay

This highly sensitive method is particularly useful for screening for unknown DNA adducts.[11][12]

-

DNA Digestion: Genomic DNA is enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[3]

-

Adduct Enrichment: Normal (unadducted) nucleotides are dephosphorylated by nuclease P1, leaving the bulky, adducted nucleotides intact and thus enriched.[3]

-

Radiolabeling: The enriched adducted nucleotides are then radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP by T4 polynucleotide kinase.[3]

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).[3]

-

Detection and Quantification: Adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides highly specific and accurate quantification of known adducts.[3]

-

DNA Digestion: DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[3]

-

Sample Cleanup: Proteins are removed, often by precipitation with cold ethanol or by ultrafiltration. Stable isotope-labeled internal standards for the specific lucidin adducts of interest are added for accurate quantification.[3]

-

LC Separation: The mixture of nucleosides is separated by high-performance liquid chromatography (HPLC).

-

MS/MS Detection: The eluting nucleosides are ionized and analyzed by a tandem mass spectrometer. The specific lucidin-DNA adducts are identified and quantified by selected reaction monitoring (SRM), tracking the fragmentation of the protonated molecular ion of the adduct to a specific product ion.[3]

Conclusion

The genotoxic potential of this compound, mediated by its metabolic conversion to lucidin, presents a significant consideration for its use in any consumer product or pharmaceutical formulation. The formation of DNA adducts is a key initiating event in its toxicity. For drug development professionals and researchers, a thorough genotoxicological evaluation is imperative. The experimental protocols outlined in this guide provide a starting point for the detection and quantification of the DNA damage induced by this compound. Further research into the specific signaling pathways activated by lucidin-induced DNA damage will provide a more complete understanding of its biological consequences.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The genotoxicity of lucidin, a natural component of Rubia tinctorum L., and lucidinethylether, a component of ethanolic Rubia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 29706-59-0: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound (Lucidin 3-O-β-primeveroside) | Biochemical Assay Reagents | 29706-59-0 | Invivochem [invivochem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C26H28O14 | CID 160180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Lucidin Primeveroside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lucidin primeveroside in various solvents. The document details quantitative solubility data, outlines experimental protocols for solubility determination, and illustrates the key signaling pathway associated with its metabolic activation. This information is critical for researchers working with this compound in drug discovery and development, enabling accurate preparation of solutions and a deeper understanding of its biological implications.

Quantitative Solubility of this compound

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing. The following table summarizes the available quantitative and qualitative solubility data in different solvents.

| Solvent | Quantitative Solubility (g/L) | Method | Notes |

| Water | 5.0[1] | Experimental | Requires sonication and warming to achieve this concentration[1]. |

| Water | 5.32 | Predicted (ALOGPS) | A computationally predicted value[2]. |

| Methanol | Sparingly soluble | Qualitative | Specific quantitative data is not readily available. The term "sparingly soluble" indicates a low solubility. |

| Ethanol | Soluble | Qualitative | Used as an extraction solvent for this compound, indicating its solubility. The dried extract can be redissolved in methanol[3][4]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative | Commonly used as a solvent for creating stock solutions of this compound for in vitro assays[5]. |

Experimental Protocol for Solubility Determination

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.

Principle

The shake-flask method involves creating a saturated solution of the compound in a specific solvent by allowing it to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured to determine its solubility.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Vials for sample collection

Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The excess solid ensures that the solution becomes saturated.

-

Place the container in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the container from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

A standard calibration curve of this compound with known concentrations should be prepared in the same solvent to ensure accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

The solubility is typically reported in units of grams per liter (g/L) or milligrams per milliliter (mg/mL) at the specified temperature.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathway: Metabolic Activation and Genotoxicity

This compound itself is not directly genotoxic. However, it undergoes metabolic activation in the body to form reactive species that can damage DNA, a critical event in chemical carcinogenesis.

The primary signaling pathway involves the enzymatic cleavage of the primeveroside sugar moiety from the lucidin aglycone. This deglycosylation is followed by a bioactivation step, which is thought to be mediated by sulfotransferase enzymes (SULTs). This process generates a reactive electrophilic species, likely a carbocation or a quinone methide. This reactive metabolite can then form covalent adducts with DNA bases, primarily deoxyguanosine and deoxyadenosine. These DNA adducts can lead to mutations during DNA replication if not repaired, potentially initiating carcinogenic processes.

The following diagram illustrates the metabolic activation pathway of this compound leading to DNA adduct formation.

Caption: The metabolic pathway of this compound leading to genotoxicity.

References

- 1. glpbio.com [glpbio.com]

- 2. PhytoBank: Showing lucidin-3-primeveroside (PHY0042621) [phytobank.ca]

- 3. Isolation and extraction of this compound from Rubia tinctorum L. and crystal structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. This compound (Lucidin 3-O-β-primeveroside) | Biochemical Assay Reagents | 29706-59-0 | Invivochem [invivochem.com]

Spectroscopic Profile of Lucidin Primeveroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for lucidin primeveroside, an anthraquinone glycoside predominantly found in the roots of Rubia tinctorum L. (madder). The information collated herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, is intended to serve as a crucial resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (3-O-β-primeveroside) is a significant bioactive compound belonging to the anthraquinone class of natural products. Its structure, comprising a lucidin aglycone linked to a primeverose sugar moiety, has been elucidated through various spectroscopic techniques. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the exploration of its biological activities.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound have been reported, providing detailed insights into its molecular framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.19 – 8.17 | m | 1H | H-1 or H-2 |

| 8.14 – 8.12 | m | 1H | H-1 or H-2 |

| 7.92 – 7.86 | m | 2H | H-3 & H-4 |

| 7.40 | s | 1H | Aromatic H |

Solvent: DMSO-d6, Instrument: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Due to the complexity of the molecule and the presence of the sugar moiety, detailed ¹³C NMR assignments require two-dimensional NMR techniques. While a complete, assigned ¹³C NMR spectrum is not fully detailed in the readily available literature, the acquisition of such data is a standard procedure in natural product characterization.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the anthraquinone core of this compound.

Table 3: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Solvent/Method |

| 406 nm | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (HPLC-DAD)[3] |

The absorption maximum at 406 nm is characteristic of the anthraquinone skeleton.

Infrared (IR) Spectroscopy

-

O-H stretching: A broad band around 3400 cm⁻¹ due to the numerous hydroxyl groups in the sugar moiety and the phenolic hydroxyl group.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to aromatic and aliphatic C-H bonds.

-

C=O stretching: Strong absorption bands around 1630-1680 cm⁻¹ characteristic of the quinone carbonyl groups.

-

C=C stretching: Bands in the 1450-1600 cm⁻¹ region due to aromatic ring vibrations.

-

C-O stretching: Multiple strong bands in the 1000-1200 cm⁻¹ region, indicative of the glycosidic linkage and alcohol C-O bonds.

Experimental Protocols

The following sections outline the methodologies for the isolation and spectroscopic analysis of this compound, based on reported procedures.

Isolation and Purification of this compound

This compound is typically extracted from the roots of Rubia tinctorum. A general workflow for its isolation is as follows:

-

Extraction : Ground madder root is subjected to extraction with ethanol under reflux for several hours.[4]

-

Filtration and Concentration : The resulting mixture is filtered, and the solvent is removed under reduced pressure to yield a crude extract.[4]

-

Purification : The crude extract is dissolved in methanol and allowed to crystallize at a low temperature. The resulting yellow crystals of this compound are collected by filtration, washed, and dried.[4]

Spectroscopic Analysis Workflow

The purified this compound is then subjected to various spectroscopic techniques for structural confirmation.

Detailed Methodologies

-

NMR Spectroscopy :

-

Instrumentation : A Bruker DPX500 spectrometer (or equivalent) is used.[4]

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Data Acquisition :

-

¹H NMR : Standard pulse programs are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1 second, and a spectral width covering the expected range of chemical shifts (e.g., 0-14 ppm).

-

¹³C NMR : A proton-decoupled pulse sequence is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

2D NMR : Standard pulse sequences for COSY, HSQC, and HMBC experiments are employed to establish correlations.

-

-

-

UV-Vis Spectroscopy :

-

Instrumentation : A standard UV-Vis spectrophotometer. In many reported cases, the data is obtained using a Diode Array Detector (DAD) coupled with an HPLC system.[3]

-

Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent, such as methanol or the mobile phase used for HPLC analysis.

-

Data Acquisition : The absorbance is measured over a wavelength range of approximately 200 to 600 nm.

-

-

IR Spectroscopy :

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrophotometer.

-

Sample Preparation : A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (approximately 200 mg). The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded for correction.

-

Conclusion

The spectroscopic data presented in this guide provide a foundational reference for the identification and characterization of this compound. The detailed experimental protocols offer a starting point for researchers aiming to isolate and analyze this and similar anthraquinone glycosides. Further investigation, particularly comprehensive 2D NMR analysis and the acquisition of a high-resolution IR spectrum, will continue to refine our understanding of this important natural product and its potential applications.

References

Methodological & Application

High-Yield Extraction of Lucidin Primeveroside from Madder Root: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madder (Rubia tinctorum L.) root is a rich source of anthraquinones, a class of organic compounds with diverse applications, notably as natural dyes and potential therapeutic agents. Among these, lucidin primeveroside is a significant glycoside that serves as a precursor to the genotoxic compound lucidin.[1][2][3] The efficient extraction of this compound is crucial for its study and for understanding the toxicological profile of madder-derived products. This document provides detailed application notes and protocols for high-yield extraction of this compound from madder root, tailored for researchers, scientists, and professionals in drug development. The methodologies presented encompass traditional and modern techniques, with a focus on maximizing yield while considering the stability of the target compound.

Data Presentation: Comparative Yields of Anthraquinones from Madder Root

The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. The following tables summarize quantitative data from various studies to facilitate a comparison of different extraction approaches.

Table 1: Yields from Traditional Extraction Methods

| Extraction Method | Solvent System | Starting Material | Crude Extract Yield | Anthraquinone Content in Extract | This compound Yield | Reference |

| Refluxing | Ethanol-Water | 250 g | 14.7 g | 35% | Not specified | [4] |

| Refluxing | Ethanol | 17 g | 2.52 g (14.8%) | 8% | 156 mg (from 2.2g crude extract after recrystallization) | [5] |

| Maceration | Methanol | Not specified | 5.2% | Not specified | Not specified | [6] |

| Soxhlet | Methanol | Not specified | 14.2% | Not specified | Not specified | [6][7] |

Table 2: Parameters for Modern Extraction Methods

| Extraction Method | Solvent System | Temperature | Time | Power/Amplitude | Optimal Conditions for Overall Extract | Reference |

| Ultrasound-Assisted Extraction (UAE) | 37:63 Methanol:Water (v/v) | 36°C | 18 min | Not specified | Maximized overall dye yield | [8] |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | Not specified | 3 min | 900 W | 11.53% total dye yield | [9][10] |

| Water-Based MAE | Water | Not specified | 30 s | 1000 W | Highest extraction yield and color intensity | [4] |

Experimental Protocols

This section provides detailed methodologies for the high-yield extraction of this compound from madder root.

Protocol 1: Traditional Solvent Extraction by Reflux

This protocol is based on established methods for extracting anthraquinones from madder root using a reflux apparatus.[5][11]

Materials:

-

Dried and powdered madder root

-

Ethanol (95% or absolute)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 25 g of finely powdered madder root and transfer it to a 500 mL round-bottom flask.

-

Add 250 mL of an ethanol-water mixture (1:1, v/v) to the flask.[8]

-

Set up the reflux apparatus by connecting the condenser to the flask and securing it over a heating mantle.

-

Heat the mixture to a gentle reflux and maintain for 3 hours with constant stirring.

-

After 3 hours, turn off the heat and allow the mixture to cool to room temperature.

-

Filter the mixture under vacuum using a Büchner funnel to separate the extract from the plant residue.

-

Wash the residue with a small amount of the ethanol-water solvent to ensure maximum recovery.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

For purification of this compound, the crude extract can be further processed by recrystallization from methanol.[5]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is an optimized method for a more efficient and rapid extraction process.[8]

Materials:

-

Dried and powdered madder root

-

Methanol

-

Deionized water

-

Ultrasonic bath or probe sonicator

-

Beaker or extraction vessel

-

Centrifuge

-

Filtration apparatus (e.g., syringe filter with 0.45 µm pore size)

Procedure:

-

Weigh 1 g of powdered madder root and place it in a 50 mL beaker.

-

Add 20 mL of a methanol-water mixture (37:63, v/v).

-

Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Sonicate the mixture for 18 minutes at a controlled temperature of 36°C.

-

After sonication, transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pellet the solid material.

-

Decant the supernatant (the extract).

-

For analytical purposes, filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol offers a rapid and efficient extraction with reduced solvent consumption.[9][10]

Materials:

-

Dried and powdered madder root

-

Ethanol (80%)

-

Microwave extraction system with controllable power and time settings

-

Extraction vessel

-

Filtration apparatus

Procedure:

-

Place 1 g of powdered madder root into a microwave-safe extraction vessel.

-

Add 20 mL of 80% ethanol to the vessel.

-

Seal the vessel and place it in the microwave extractor.

-

Set the microwave power to 900 W and the extraction time to 3 minutes.

-

After the extraction is complete, allow the vessel to cool to a safe temperature.

-

Filter the extract to remove the solid plant material.

-

The resulting filtrate is the crude extract containing this compound.

Potential Signaling Pathways and Biological Activity

While this compound itself has not been extensively studied for its interaction with specific signaling pathways, its metabolic fate provides critical insights for drug development professionals. This compound is a precursor to lucidin, a compound known for its genotoxic effects.[1][2][3]

The genotoxicity of lucidin is believed to arise from its metabolic activation, leading to the formation of DNA adducts.[12] This can trigger DNA damage response pathways. Although not directly demonstrated for this compound, a related compound, lucidone, has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK/JNK (Mitogen-Activated Protein Kinase/c-Jun N-terminal Kinase) signaling pathways, which are crucial in inflammation and cancer.[13][14] Furthermore, in silico studies suggest that lucidin may act as a multi-targeted agent in cancer by interacting with key signaling proteins.[15]

The potential for this compound to be metabolized into a genotoxic compound that may interact with these critical cellular pathways highlights the importance of its careful evaluation in any drug development program.

Visualizations

Caption: Experimental workflow for the extraction of this compound.

Caption: Potential metabolic activation and signaling pathways of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Red, redder, madder. Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum) | Semantic Scholar [semanticscholar.org]

- 5. isolation-and-extraction-of-lucidin-primeveroside-from-rubia-tinctorum-l-and-crystal-structure-elucidation - Ask this paper | Bohrium [bohrium.com]

- 6. Isolation and identification of 1,2-dihydroxy-9,10-anthraquinone (Alizarin) from the roots of Maddar plant (Rubia tinctorum) – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Lucidin | C15H10O5 | CID 10163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. for.nchu.edu.tw [for.nchu.edu.tw]

- 14. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Application Note: Quantification of Lucidin Primeveroside using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidin primeveroside is a naturally occurring anthraquinone glycoside found predominantly in the roots of plants from the Rubiaceae family, such as madder root (Rubia tinctorum). Historically used as a natural red dye, this compound and its derivatives are of significant interest to the pharmaceutical and toxicological fields. This interest stems from the metabolic conversion of this compound into its aglycone, lucidin, a compound that has demonstrated genotoxic and carcinogenic properties. The primary mechanism of its toxicity involves the formation of DNA adducts, which can lead to mutations and initiate carcinogenesis.

This application note provides a detailed protocol for the quantification of this compound in various samples, particularly from plant extracts, using a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The protocol includes sample preparation, chromatographic conditions, and method validation parameters.

Principle

The HPLC-UV method separates this compound from other components in a sample mixture based on its polarity. The separation is typically achieved on a reversed-phase C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent (e.g., acetonitrile). The UV detector quantifies the compound by measuring its absorbance at a specific wavelength, typically around 250 nm or 254 nm, where the analyte exhibits significant absorbance.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material (e.g., madder root).

Materials:

-

Dried and finely powdered plant material

-

Ethanol/water mixture (e.g., 70:30 v/v)

-

Methanol

-

Ultrasonic bath

-

Rotary evaporator

-

Filtration apparatus with 0.45 µm filter

Procedure:

-

Maceration/Ultrasonic Extraction:

-

Suspend a known weight of the powdered plant material in the ethanol/water mixture (e.g., 1:10 w/v).

-

For maceration, agitate the mixture at room temperature for 24-48 hours.

-

For ultrasound-assisted extraction (UAE), place the flask in an ultrasonic bath and sonicate for 30-60 minutes.

-

-

Filtration: Filter the extract to separate the solid plant material from the liquid.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Sample Reconstitution: Dissolve a precisely weighed amount of the crude extract in a known volume of methanol or the initial mobile phase.

-

Final Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC-UV Method for Quantification

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient Elution | A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; followed by a re-equilibration period. The gradient should be optimized based on the specific column and system. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at 25-30 °C |

| Detection Wavelength | 254 nm |

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

Method Validation Parameters

A comprehensive validation of the HPLC-UV method should be performed to ensure its suitability for the intended purpose. The following tables summarize the key validation parameters.

Note: The following data is representative of a validated HPLC-UV method for the quantification of an analytical standard. Laboratories should perform their own validation to establish specific performance characteristics.

Table 1: Linearity and Range

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = 45872x + 1253 |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Result (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Table 3: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |

| 5 | 99.2 | 1.8 |

| 25 | 101.5 | 1.2 |

| 75 | 98.9 | 1.5 |

Table 4: Precision (Repeatability and Intermediate Precision)

| Concentration (µg/mL) | Repeatability (RSD, %) (n=6) | Intermediate Precision (RSD, %) (n=6, 3 days) |

| 10 | 1.5 | 2.1 |

| 50 | 0.9 | 1.8 |

| 90 | 1.1 | 1.9 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.

Caption: Experimental workflow for this compound quantification.

Metabolic Activation and Genotoxicity Pathway

This compound is a pro-genotoxin, requiring metabolic activation to exert its DNA-damaging effects.[1] The following diagram outlines this critical pathway.

Caption: Metabolic activation pathway of this compound.

Conclusion

The HPLC-UV method described provides a reliable and robust approach for the quantification of this compound. Accurate quantification of this compound is essential for researchers in the fields of natural product chemistry, toxicology, and drug development to assess its presence in various matrices and to further investigate its metabolic fate and biological activities. Proper method validation is critical to ensure the accuracy and reliability of the obtained results.

References

Application Notes and Protocols for the Isolation and Purification of Lucidin Primeveroside

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the isolation and purification of lucidin primeveroside from its natural sources, primarily the roots of Rubia tinctorum (madder).

Introduction

This compound is an anthraquinone glycoside found in the roots of madder and has been utilized as a colorant and food additive.[1][2] It is a significant compound for research due to its biological activities and its metabolic conversion to the genotoxic compound lucidin.[1][2] The protocols detailed below are based on established methodologies for the efficient extraction and purification of this compound for further investigation.

Data Presentation

The efficiency of extraction and purification is influenced by the chosen solvent and methodology. The following table summarizes quantitative data from an ethanol-based extraction and subsequent recrystallization method.

| Parameter | Value | Notes | Reference |

| Starting Material | 17 g | Ground madder root | [3] |

| Crude Extract Yield | 2.52 g (14.8%) | Orange powder obtained after ethanol extraction and solvent evaporation. | [3] |

| Composition of Crude Extract | 8% Anthraquinones, 92% Polysaccharides | Determined by ¹H NMR spectroscopy. | [4] |

| Purified this compound Yield | 156 mg (7% from crude extract) | Yellow needle-like crystals obtained after recrystallization from methanol. | [4] |

| Purity of Final Product | High | Confirmed by X-ray crystallography, ¹H and ¹³C NMR spectroscopy. | [4][5] |

Experimental Protocols

Preparation of Plant Material

Proper preparation of the plant material is crucial for efficient extraction.

-

Objective: To increase the surface area of the madder roots for optimal solvent penetration.

-

Procedure:

Extraction of this compound

Ethanol extraction is a common method for obtaining a crude extract containing this compound.[5][7] Other methods such as maceration, Soxhlet extraction, and ultrasound-assisted extraction can also be utilized.[6]

-

Objective: To extract anthraquinone glycosides, including this compound, from the powdered root material.

-

Method: Ethanol Reflux Extraction

-

Disperse 17 g of the finely ground madder root powder into 500 mL of ethanol in a round-bottom flask.[4]

-

Heat the mixture to reflux with consistent stirring for 3 hours.[4]

-

After reflux, filter the mixture to separate the solid plant material from the liquid extract.[4]

-

Reduce the filtrate to a solid using a rotary evaporator at reduced pressure.[3]

-

Place the resulting solid under a high vacuum until completely dry to obtain an orange powder.[3][4]

-

Purification by Recrystallization

Recrystallization from methanol is an effective method for isolating pure this compound from the crude extract.[3]

-

Objective: To obtain high-purity, crystalline this compound.

-

Procedure:

-

Partially dissolve 2.2 g of the crude madder root extract in 150 mL of methanol.[4]

-

Use an ultrasonic bath to sonicate the mixture until the extract is fully dissolved.[3][4]

-

Store the solution in a freezer for 4 days to allow for the formation of crystals.[4]

-

Decant the supernatant liquor and collect the resulting yellow, needle-like crystals by vacuum filtration.[4]

-

The purity of the crystals can be confirmed by analytical techniques such as HPLC and NMR.[4]

-

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of anthraquinone glycosides and aglycones in the extracts.[8]

-

Objective: To separate and identify the components of the extract and assess the purity of the final product.

-

HPLC Conditions:

-

Column: Phenomenex Hyperclone C18, 5-µm particle size, 250 mm x 4.6 mm I.D., equipped with a pre-column.[3]

-

Solvents: (A) water with 0.1% trifluoroacetic acid and (B) acetonitrile with 0.1% trifluoroacetic acid.[3]

-

Gradient Program:

-

0–6 min: 27% B

-

6–20 min: linear gradient to 60% B

-

20–23 min: hold at 60% B

-

23–25 min: linear gradient to 70% B

-

25–35 min: hold at 70% B

-

35–40 min: linear decrease to 27% B[3]

-

-

Flow Rate: 1.0 mL/minute.[3]

-

Detection: Diode Array Detector at 254 nm.[3]

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

References

- 1. This compound (Lucidin 3-O-β-primeveroside) | Biochemical Assay Reagents | 29706-59-0 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. isolation-and-extraction-of-lucidin-primeveroside-from-rubia-tinctorum-l-and-crystal-structure-elucidation - Ask this paper | Bohrium [bohrium.com]

- 5. Isolation and extraction of this compound from Rubia tinctorum L. and crystal structure elucidation - White Rose Research Online [eprints.whiterose.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Isolation and extraction of this compound from Rubia tinctorum L. and crystal structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Determination of Lucidin Primeveroside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards and methodologies for the qualitative and quantitative analysis of lucidin primeveroside, an anthraquinone derivative found in the roots of plants such as Rubia tinctorum L. (madder).[1][2][3] Given its potential metabolic conversion to the genotoxic compound lucidin, robust and reliable analytical methods are crucial for its study in various matrices.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

Table 1: HPLC-UV and LC-MS/MS Parameters for this compound Analysis

| Parameter | HPLC-UV | LC-ESI-MS/MS | Source |

| Column | Phenomenex Hyperclone C18 (5 µm, 250 x 4.6 mm) | C18 Reverse-Phase Column | [6] |

| Mobile Phase | A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFA | A: Water + 0.1% Formic AcidB: Acetonitrile | [6] |

| Detection | UV at 250 nm | ESI (Positive/Negative Mode) | [1] |

| Flow Rate | 1.0 mL/min | 0.3 mL/min | [6][7] |

| Injection Volume | 20 µL | 5 µL | [7][8] |

Table 2: Quantitative Data for Lucidin-Derived DNA Adducts in Rats Treated with this compound [4][7]

| Compound | Tissue | Dose of this compound in Diet | Concentration Range | Limit of Quantification (on column) |

| Lucidin-N²-dG adducts | Kidney & Liver | 0.06%, 0.3%, 1.5% | 7.97 to 51.67 adducts / 10⁹ dG | 0.2 fmol |

| Lucidin-N⁶-dA adducts | Kidney & Liver | 0.06%, 0.3%, 1.5% | 1.83 to 37.10 adducts / 10⁹ dA | 0.04 fmol |

Experimental Protocols

Extraction of this compound from Rubia tinctorum L. Roots

This protocol describes methods for extracting this compound from its natural source.

2.1.1. Materials and Reagents

-

Dried and powdered roots of Rubia tinctorum L.

-

Ethanol (Analytical Grade)[9]

-

Methanol (HPLC Grade)[6]

-

Water (Deionized or Distilled)

-

Soxhlet apparatus[10]

-

Ultrasonic bath[10]

-

Rotary evaporator

-

Filter paper

2.1.2. Extraction Procedures

Researchers can choose from the following methods based on available equipment and desired efficiency.

Method A: Reflux Extraction [9]

-

Weigh 17 g of ground madder root and place it in a 500 mL round-bottom flask.

-

Add 500 mL of ethanol to the flask.

-

Heat the mixture to reflux with constant stirring for 3 hours.

-

Allow the mixture to cool, then filter to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Method B: Ultrasound-Assisted Extraction (UAE) [10]

-

Suspend the powdered root material in a chosen solvent (e.g., methanol or an ethanol/water mixture) in an Erlenmeyer flask.

-

Place the flask in an ultrasonic bath.

-

Sonicate for 30-60 minutes at a controlled temperature.

-

Filter the mixture to separate the extract.

-

This method can enhance extraction efficiency at lower temperatures and in a shorter time compared to traditional methods.[10]

Method C: Soxhlet Extraction [10]

-

Place the powdered root material in a thimble within a Soxhlet apparatus.

-

Use an ethanol/water mixture as the solvent.

-

Heat the solvent to reflux, allowing it to cycle continuously through the plant material for several hours.

-

Once the extraction is complete, concentrate the solvent to yield the crude extract.

HPLC-UV Analysis of this compound

This protocol is for the separation and quantification of this compound using HPLC with UV detection.[1]

2.2.1. Instrumentation and Conditions

-

HPLC System: Agilent 1290 Infinity UHPLC or equivalent, equipped with a Diode Array Detector (DAD).[6]

-

Column: Phenomenex Hyperclone C18 (5 µm, 250 x 4.6 mm I.D.) with a pre-column.[6]

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid.[6]

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.[6]

-

Gradient Program:

-

0–6 min: 27% B

-

6–20 min: Linear gradient to 60% B

-

20–23 min: Hold at 60% B

-

23–25 min: Linear gradient to 70% B

-

25–35 min: Hold at 70% B

-

35–40 min: Linear decrease to 27% B[6]

-

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 254 nm.[6]

-

Injection Volume: 20 µL.[8]

-

Column Temperature: Room temperature.

2.2.2. Sample Preparation

-

Dissolve the crude extract or analytical standard in methanol (HPLC grade).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

LC-ESI-MS/MS Analysis of this compound and its Metabolites

This protocol provides a general framework for the sensitive detection and quantification of this compound and its metabolites.

2.3.1. Instrumentation and Conditions

-

LC-MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[7]

-

Column: Suitable C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile.